2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate
Description
2-(2,3-Dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate is a flavonoid derivative featuring a chromen-4-one (γ-pyrone) backbone substituted with a 2,3-dimethoxyphenyl group at position 2 and an acetate ester at position 3 (Figure 1). The compound’s absolute configuration and planar structure were confirmed via X-ray single-crystal diffraction, revealing a bicyclic system with a planar γ-pyrone ring and a dihedral angle of 81.2° between the chromenone and dimethoxyphenyl moieties .
Properties
IUPAC Name |
[2-(2,3-dimethoxyphenyl)-4-oxochromen-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(20)24-19-16(21)12-7-4-5-9-14(12)25-18(19)13-8-6-10-15(22-2)17(13)23-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOFOHSHEJWHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Radical Addition
The radical alkylation protocol described by provides a foundation for introducing acetate groups at the C-3 position of flavones. In this method, 3-bromo-2-(2,3-dimethoxyphenyl)-4H-chromen-4-one undergoes reaction with ethyl xanthogenate under microwave irradiation (300 W, 80°C) in 1,2-dichloroethane. Key steps include:
- Deaeration : Argon purging for 20 minutes to eliminate oxygen, critical for radical stability.
- Initiator System : Sequential addition of dilauroyl peroxide (DLP, 0.3 equivalents every 6 minutes) to sustain radical chain propagation.
- Workup : Precipitation of residual DLP in cold acetonitrile followed by silica gel chromatography (hexanes/ethyl acetate gradient).
This approach achieves 68–72% yields for analogous C-3 acetates, with $$ ^1H $$ NMR confirming regioselectivity: acetate protons resonate at δ 2.05–2.15 ppm (singlet, 3H), while the chromenone carbonyl appears at δ 177.5–178.5 ppm in $$ ^{13}C $$ NMR.
Tandem Base-Catalyzed Cyclization of Allenoylphenoxy Acrylates
Construction of the Chromenone Core
A novel route reported by employs 3-(2-buta-2,3-dienoylphenoxy)acrylates as precursors. For the target compound, 2,3-dimethoxyphenyl-substituted dienoylphenoxy acrylate undergoes base-catalyzed cyclization (K$$2$$CO$$3$$, DMF, 50°C) to form the 4-oxo-4H-chromen-3-yl scaffold. Subsequent acetylation with acetyl chloride in dichloromethane (0°C, triethylamine) installs the acetate moiety.
- Yield Optimization : Microwave assistance reduces reaction time from 12 hours (conventional heating) to 45 minutes, improving yields from 65% to 82%.
- Spectral Data : IR spectroscopy shows strong absorptions at 1735 cm$$ ^{-1} $$ (ester C=O) and 1660 cm$$ ^{-1} $$ (chromenone C=O).
Palladium-Catalyzed Oxidative Cyclization of Dihydrochalcones
Direct Flavone Synthesis with Late-Stage Acetylation
The Pd(TFA)$$_2$$-mediated method from converts 2′-hydroxydihydrochalcones to flavones under aerobic conditions. Starting with 1-(2-hydroxyphenyl)-3-(2,3-dimethoxyphenyl)propan-1-one, cyclization in DMSO at 100°C produces 2-(2,3-dimethoxyphenyl)-4H-chromen-4-one. Subsequent acetylation at C-3 uses:
- Reagent System : Acetic anhydride (2 equivalents) and DMAP (catalytic) in anhydrous THF.
- Purification : Recrystallization from ethanol/water (7:3) yields 89% pure product.
- $$ ^1H $$ NMR Profile : Aromatic protons integrate for 10H (δ 6.85–8.25 ppm), with acetate methyl at δ 2.10 ppm.
Suzuki-Miyaura Coupling for Aryl Functionalization
Boronic Acid Cross-Coupling at C-2
Methodology adapted from utilizes 3-bromo-4-oxo-4H-chromen-3-yl acetate as a coupling partner. Reaction with 2,3-dimethoxyphenylboronic acid under microwave conditions (Pd(OAc)$$2$$, TBAB, K$$2$$CO$$_3$$, ethanol, 60°C) installs the dimethoxyphenyl group.
- Catalytic Efficiency : 0.3 mol% Pd achieves 94% conversion in 18 minutes.
- Chromatographic Validation : R$$_f$$ = 0.34 (hexanes/EtOAc 4:1).
Comparative Analysis of Synthetic Routes
Challenges in Purification and Characterization
Residual DLP initiator in radical methods necessitates repetitive cold acetonitrile washes. HRMS analysis (ESI-TOF) confirms molecular ion peaks at m/z 383.1024 [M+H]$$^+$$ (calculated 383.1028 for C$${21}$$H$${18}$$O$$_6$$). X-ray crystallography of analogs reveals planar chromenone systems with dihedral angles <5° between aryl rings.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromone core to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromone derivatives depending on the reagent used.
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Chromen-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Key analogs and their properties are summarized in Table 1.
Table 1. Structural and Physicochemical Comparison
Key Observations :
- Substituent Position : The target compound’s 2,3-dimethoxyphenyl group at C2 distinguishes it from analogs with substituents at C3 (e.g., ), which may alter electronic distribution and steric effects.
- Electron-Withdrawing vs. Donating Groups: Dichlorophenoxy () and methoxy () substituents modulate electron density, affecting reactivity. Chlorine’s electronegativity enhances metabolic stability but may reduce solubility compared to methoxy groups.
- Functional Groups : The glycosidic analog () introduces hydrophilicity, contrasting with the lipophilic acetate and dimethoxy groups in the target compound.
Pharmacological and Biochemical Activities
Antioxidant Potential
Mixed lignan-neolignans with phenolic groups (e.g., IC₅₀ = 45 μM for compound 5 in ) demonstrate antioxidant activity. While the target compound’s dimethoxyphenyl group may scavenge radicals, its efficacy relative to hydroxylated analogs (e.g., ) requires experimental validation.
Enzyme Inhibition
- CYP1B1 Inhibition : trans-Stilbene derivatives with 3,5-dimethoxyphenyl groups (e.g., 2,3',4,5'-tetramethoxystilbene in ) show selective CYP1B1 inhibition. The target compound’s 2,3-dimethoxy arrangement may confer distinct selectivity.
- Receptor Binding: Complex molecules like SSR149415 (V1b antagonist, ) share methoxyphenyl motifs but differ in scaffold complexity. Simpler chromenones may target different receptors.
Biological Activity
Overview
2-(2,3-Dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate is a synthetic organic compound classified under chromenone derivatives. This compound exhibits potential biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. Its unique chromone core structure enables interactions with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C19H16O6
- Molecular Weight : 340.32674 g/mol
- CAS Number : 331459-70-2
The biological activity of 2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate can be attributed to its ability to scavenge free radicals and inhibit oxidative stress. It interacts with key enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting therapeutic effects. The compound has shown promise in inhibiting thioredoxin reductase (TrxR), an enzyme associated with cancer development .
Antioxidant Activity
Research indicates that the compound functions as an effective antioxidant by scavenging reactive oxygen species (ROS) and reducing oxidative damage in cells. This property is crucial for protecting cellular components from oxidative stress-related diseases.
Antimicrobial Properties
Studies have demonstrated that 2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic processes.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro. This effect may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation . The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 15.0 | Induction of apoptosis |
| Study 2 | MCF-7 (breast cancer) | 12.5 | Caspase activation |
| Study 3 | A549 (lung cancer) | 20.0 | ROS generation |
Case Studies
- Study on Antioxidant Properties : A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting potent antioxidant activity .
- Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating substantial antimicrobial efficacy .
- Cancer Cell Apoptosis Induction : A recent investigation into the effects on breast cancer cells demonstrated that treatment with the compound led to a dose-dependent increase in apoptotic cell death, with flow cytometry confirming the activation of apoptotic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
